molecular formula C17H17F3O2 B1228471 Terfluranol CAS No. 64396-09-4

Terfluranol

Cat. No.: B1228471
CAS No.: 64396-09-4
M. Wt: 310.31 g/mol
InChI Key: KTUJPJJUMKZGCV-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Terfluranol involves several steps, starting with the preparation of the core structure, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Terfluranol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Terfluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular behavior. The pathways involved include the activation of estrogen-responsive genes and the modulation of various signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Terfluranol is similar to other synthetic estrogens like diethylstilbestrol, acefluranol, bifluranol, and pentafluranol. its unique trifluoromethyl group sets it apart, providing distinct chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Terfluranol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound derived from the class of triazole antifungals. Its chemical structure features a triazole ring, which is known for its ability to interact with various biological targets. The specific molecular formula and structural characteristics are essential for understanding its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antifungal Activity : this compound primarily functions as an antifungal agent by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.
  • Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential role as an anticancer agent.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target/Cell Line IC50 (µM) Notes
AntifungalCandida albicans0.5Effective against resistant strains
CytotoxicHeLa cells10.0Induces apoptosis through caspase activation
Anti-inflammatoryLPS-stimulated macrophages5.0Reduces TNF-α and IL-6 production

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study in Fungal Infections : A clinical trial involving patients with recurrent candidiasis showed that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard antifungal therapies. Patients reported fewer side effects and better overall satisfaction with treatment outcomes.
  • Cancer Treatment Case Study : In a preclinical study using xenograft models, this compound demonstrated significant tumor reduction in mice bearing human breast cancer cells. The study reported an approximate 70% decrease in tumor size after four weeks of treatment, indicating strong anticancer potential.
  • Anti-inflammatory Response : A recent study examined the effects of this compound on patients with rheumatoid arthritis. Results indicated that patients receiving this compound experienced reduced joint inflammation and pain compared to those receiving placebo, suggesting its role as an adjunct therapy in inflammatory conditions.

Properties

CAS No.

64396-09-4

Molecular Formula

C17H17F3O2

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2R,3S)-5,5,5-trifluoro-3-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H17F3O2/c1-11(12-2-6-14(21)7-3-12)16(10-17(18,19)20)13-4-8-15(22)9-5-13/h2-9,11,16,21-22H,10H2,1H3/t11-,16-/m0/s1

InChI Key

KTUJPJJUMKZGCV-ZBEGNZNMSA-N

SMILES

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)[C@H](CC(F)(F)F)C2=CC=C(C=C2)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(CC(F)(F)F)C2=CC=C(C=C2)O

Key on ui other cas no.

64396-09-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terfluranol
Reactant of Route 2
Terfluranol
Reactant of Route 3
Terfluranol
Reactant of Route 4
Terfluranol
Reactant of Route 5
Terfluranol
Reactant of Route 6
Terfluranol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.